Magnesium, chloro(1-methylethyl)-

Catalog No.
S705060
CAS No.
1068-55-9
M.F
C3H7ClMg
M. Wt
102.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, chloro(1-methylethyl)-

CAS Number

1068-55-9

Product Name

Magnesium, chloro(1-methylethyl)-

IUPAC Name

magnesium;propane;chloride

Molecular Formula

C3H7ClMg

Molecular Weight

102.84 g/mol

InChI

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

IUYHWZFSGMZEOG-UHFFFAOYSA-M

SMILES

C[CH-]C.[Mg+2].[Cl-]

Canonical SMILES

C[CH-]C.[Mg+2].[Cl-]

The exact mass of the compound Magnesium, chloro(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isopropylmagnesium chloride (CAS: 1068-55-9) is a highly versatile, commercially critical alkyl Grignard reagent primarily utilized for halogen-metal exchange and deprotonation in both laboratory and industrial synthesis [1]. Operating as a strong base and a moderate nucleophile, it facilitates the conversion of aryl and heteroaryl halides into reactive organomagnesium intermediates without the extreme pyrophoric hazards associated with organolithiums [2]. Commercially supplied as a stable solution in tetrahydrofuran (typically 2.0 M), iPrMgCl balances high reactivity with excellent functional group tolerance, making it a foundational precursor for active pharmaceutical ingredients (APIs), agrochemicals, and complex organic materials [3].

Generic substitution of iPrMgCl with closely related reagents often leads to severe process bottlenecks, reduced yields, or increased operational costs [1]. Substituting with isopropylmagnesium bromide (iPrMgBr) introduces solubility limits in tetrahydrofuran, restricting maximum concentration and halving space-time yields during scale-up[2]. Conversely, utilizing standard organolithiums like n-butyllithium necessitates expensive cryogenic infrastructure (e.g., -78 °C) and risks nucleophilic attack on sensitive functional groups such as esters or nitriles[3]. While the advanced 'Turbo Grignard' (iPrMgCl·LiCl) offers accelerated kinetics, its mandatory inclusion of lithium chloride significantly increases raw material costs and can induce persistent emulsions or complexation issues during downstream aqueous workup, making standard iPrMgCl the optimal choice for cost-sensitive, lithium-intolerant workflows[4].

Solubility and Reactor Volume Efficiency vs. Isopropylmagnesium Bromide

In continuous flow and batch manufacturing, the solubility of the Grignard reagent directly dictates the maximum achievable concentration and reactor volume efficiency. iPrMgCl exhibits high solubility in tetrahydrofuran (THF), allowing stable generation and storage at concentrations up to 2.0–2.5 M [1]. In contrast, the bromide analog, iPrMgBr, suffers from severe solubility limitations in THF, typically crystallizing at concentrations above 0.8–1.0 M [2]. This physical property difference allows iPrMgCl to deliver more than double the molar concentration per liter of solvent, drastically reducing solvent consumption and waste disposal costs during industrial scale-up [3].

Evidence DimensionMaximum stable concentration in THF
Target Compound Data2.0–2.5 M
Comparator Or BaselineIsopropylmagnesium bromide (iPrMgBr) at <1.0 M
Quantified Difference>2x higher molar concentration achievable without crystallization
ConditionsSteady-state generation and storage in THF at ambient conditions

Enables significantly higher space-time yields and reduces solvent consumption by over 50%, directly lowering procurement and waste disposal costs.

Thermal Stability and Chemoselectivity vs. n-Butyllithium

Halogen-metal exchange using standard organolithium reagents like n-butyllithium (n-BuLi) typically requires strict cryogenic conditions (–78 °C) to prevent the decomposition of intermediates and avoid unwanted nucleophilic attack on sensitive moieties [1]. iPrMgCl fundamentally alters this process window. It successfully mediates iodine- and bromine-magnesium exchange at highly accessible temperatures ranging from 0 °C to 25 °C while perfectly tolerating reactive functional groups such as esters and nitriles [2]. This eliminates the capital expenditure associated with cryogenic cooling systems and provides a much wider thermal safety margin for the synthesis of highly functionalized aryl and heteroaryl building blocks [3].

Evidence DimensionOperating temperature for selective halogen-metal exchange
Target Compound Data0 °C to 25 °C
Comparator Or Baselinen-Butyllithium (n-BuLi) requiring –78 °C
Quantified Difference~75–100 °C higher operating temperature window with preserved chemoselectivity
ConditionsHalogen-metal exchange of functionalized aryl halides (e.g., methyl 2-iodobenzoate)

Eliminates the need for expensive cryogenic reactor infrastructure while preventing side reactions, making it the preferred choice for scaling functionalized intermediates.

Downstream Workup Simplicity and Cost-Efficiency vs. Turbo Grignard

The 'Turbo Grignard' complex (iPrMgCl·LiCl) is widely utilized for its accelerated exchange kinetics; however, it introduces a stoichiometric equivalent of lithium chloride into the reaction mixture [1]. For many standard iodine-magnesium exchanges and activated bromine-magnesium exchanges, standard iPrMgCl is sufficiently reactive and completely avoids the introduction of lithium salts [2]. The absence of LiCl prevents the formation of mixed magnesium/lithium emulsions during aqueous workup and eliminates the risk of lithium complexation with the final active pharmaceutical ingredient (API), thereby streamlining purification and reducing the baseline cost of the organometallic reagent [3].

Evidence DimensionLithium salt burden in downstream processing
Target Compound Data0 equivalents of LiCl introduced
Comparator Or BaselineiPrMgCl·LiCl introducing 1 equivalent of LiCl per mole
Quantified Difference100% reduction in lithium salt waste and associated raw material cost premium
ConditionsStandard aqueous workup or API crystallization post-Grignard addition

Prevents lithium-induced phase separation issues during large-scale aqueous workup and reduces the baseline procurement cost of the reagent.

Large-Scale Halogen-Metal Exchange of Aryl Iodides

Directly leveraging its high solubility in THF (up to 2.5 M), iPrMgCl is the optimal reagent for industrial-scale iodine-magnesium exchange. It maximizes reactor volume efficiency and minimizes solvent waste compared to bromide analogs, making it ideal for the high-throughput generation of arylmagnesium intermediates for subsequent cross-coupling reactions [1].

Synthesis of Ester- and Nitrile-Functionalized APIs

Because iPrMgCl operates effectively at 0 °C to 25 °C without attacking sensitive carbonyls or nitriles, it is the reagent of choice for functionalizing complex pharmaceutical building blocks. It replaces pyrophoric, cryogenically dependent organolithiums, simplifying the reactor setup and improving overall process safety [2].

Lithium-Free Nucleophilic Additions and Deprotonations

In workflows where downstream API crystallization is sensitive to lithium contamination, or where aqueous workup is prone to emulsion formation, standard iPrMgCl provides a clean, lithium-free alternative to Turbo Grignard (iPrMgCl·LiCl). This ensures high-purity product recovery while lowering the initial procurement cost of the Grignard reagent [3].

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (72.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (85.66%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1068-55-9

Wikipedia

Isopropylmagnesium chloride

General Manufacturing Information

Magnesium, chloro(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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